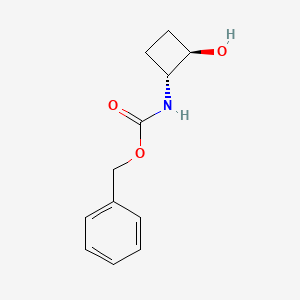

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of benzyl ((1R,2R)-2-oxocyclobutyl)carbamate.

Reduction: Formation of benzyl ((1R,2R)-2-hydroxycyclobutyl)amine.

Substitution: Formation of derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Therapeutic Applications

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate has been identified as a compound with potential therapeutic benefits. Research indicates that it may be effective in treating conditions related to abnormal cell growth, such as cancer. The compound has been noted for its selective inhibitory activity on cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation and cancer progression .

Cancer Treatment

- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Pharmaceutical Compositions : Formulations containing this compound are being explored for their efficacy when combined with other anticancer agents, potentially improving treatment outcomes for patients with various malignancies .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

In Vitro Studies

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- Study A : Investigated the effects of the compound on breast cancer cells, demonstrating a dose-dependent reduction in cell viability.

- Study B : Focused on colorectal cancer cells, where treatment with the compound resulted in increased apoptosis markers.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound:

- Study C : Mice treated with the compound showed reduced tumor size compared to control groups.

- Study D : Evaluated the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics.

Mechanism of Action

The mechanism of action of Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Benzyl ((1R,2R)-2-hydroxycycloheptyl)carbamate

- Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Uniqueness

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cycloheptyl and cyclohexyl analogs. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.

Biological Activity

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate (CAS No. 1932795-14-6) is an organic compound characterized by its unique structural features, including a carbamate functional group, a benzyl moiety, and a cyclobutyl ring with a hydroxyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Solubility : Moderate solubility in water and good solubility in organic solvents .

The presence of the hydroxyl group on the cyclobutane ring and the carbamate functionality is believed to influence its biological interactions and pharmacological properties.

This compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDKs, particularly CDK2, are involved in cell division and proliferation, making them significant targets for cancer therapy. The compound's ability to inhibit CDK activity suggests its potential utility in treating various proliferative diseases .

In Vitro Studies

Research has indicated that compounds similar to this compound can significantly inhibit CDK activity. For instance, studies have shown that specific analogs can reduce cell proliferation in cancer cell lines by disrupting the normal cell cycle progression .

Case Studies

- Inhibition of Cancer Cell Lines : In a study examining various carbamate derivatives, this compound demonstrated notable efficacy against breast cancer cell lines by inducing G1 phase arrest through CDK inhibition. This was evidenced by decreased levels of phosphorylated retinoblastoma protein (Rb), a key regulator in cell cycle progression.

- Toxicological Assessment : Toxicity studies have shown that while the compound exhibits significant biological activity, it also possesses a safety profile that warrants further investigation. The compound's effects on normal cells were found to be minimal compared to its impact on cancerous cells, indicating a degree of selectivity that is desirable in therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl Carbamate | Simple benzyl and carbamate structure | Commonly used as a protecting group |

| 2-Hydroxycyclohexyl Carbamate | Cyclohexane ring instead of cyclobutane | Different ring size affects reactivity |

| Phenethyl Carbamate | Phenethyl group instead of benzyl | Varies in hydrophobicity and reactivity |

| This compound | Cyclobutane structure with hydroxyl group | Specific stereochemistry influencing activity |

The unique stereochemistry and cyclobutane structure of this compound likely contribute to its distinct biological activity compared to other carbamates .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate |

InChI |

InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11-/m1/s1 |

InChI Key |

PLFVELMTYZYSET-GHMZBOCLSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

C1CC(C1NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.